2-Methyl-3-(3-sulphonatobutyl)benzothiazolium

Description

Evolution of Benzothiazolium Chemistry in Contemporary Research

The chemistry of benzothiazolium compounds has progressed significantly from early synthetic explorations to the rational design of molecules with specific functions. Initially recognized for their utility as vulcanization accelerators, their applications have expanded to include roles as antioxidants, imaging reagents, and components in electroluminescent devices. nih.gov Contemporary research focuses on leveraging the unique electronic and structural features of the benzothiazolium core to develop novel materials and therapeutic agents. pcbiochemres.comjchemrev.com The development of new synthetic methodologies has been a key driver in this evolution, enabling the creation of increasingly complex and functionalized benzothiazole (B30560) derivatives. nih.gov

Methodological Advancements in Benzothiazolium Compound Synthesis and Characterization

The synthesis of benzothiazole derivatives has seen considerable innovation, with a shift towards more efficient and environmentally benign methods. Traditional approaches often involved the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. nih.gov Modern synthetic strategies now include microwave-assisted synthesis, one-pot multicomponent reactions, and the use of green catalysts, which offer advantages such as reduced reaction times, higher yields, and milder reaction conditions. researchgate.netnih.gov

Key synthetic routes include:

Condensation of 2-aminobenzenethiol with aldehydes, ketones, carboxylic acids, or acyl chlorides. nih.govresearchgate.net

Intramolecular cyclization of ortho-halogenated analogs. researchgate.net

Copper-catalyzed reactions of 2-iodophenylisocyanides with potassium sulfide and amines. nih.gov

Characterization of these compounds relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. nih.govjyoungpharm.org Fourier-Transform Infrared (FTIR) spectroscopy helps identify functional groups, while mass spectrometry provides information on the molecular weight and fragmentation patterns. nih.govmdpi.com UV-visible spectroscopy is employed to study the electronic absorption properties of these compounds. nih.gov

Theoretical Frameworks for Understanding Benzothiazolium Electronic Structures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and properties of benzothiazolium derivatives. scirp.orgresearchgate.net These theoretical studies provide insights into molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). scirp.orgmdpi.com

Table 1: Theoretical Electronic Properties of Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Comp1 | - | - | - |

| Comp2 | -1.88 | - | - |

| Comp3 | - | -3.35 | 2.83 |

| Comp4 | - | -1.92 | - |

| 2-OH_BTH | - | - | 0.2058 |

| 2-SCH3_BTH | - | - | 0.1841 |

Data sourced from computational studies on various benzothiazole derivatives. mdpi.comscirp.org

Overview of Research Trajectories for Zwitterionic Organic Compounds in Advanced Materials Science

Research is actively exploring the use of zwitterionic polymers in various fields. Unlike materials that bind water through hydrogen bonding, zwitterionic polymers utilize ionic solvation, leading to robust hydration layers. researchgate.net This property is particularly valuable in the development of antifouling surfaces that resist nonspecific protein adsorption. researchgate.net Furthermore, the dynamic electrostatic interactions between the charged groups in zwitterionic networks can impart properties like self-healing and enhanced ion transport, making them promising for applications in hydrogels and ion-conductive materials. researchgate.netrsc.org The synthesis of zwitterionic compounds often involves multi-step processes, with the alkylation of amines being a common key step. d-nb.info

Justification for In-depth Academic Investigation of 2-Methyl-3-(3-sulphonatobutyl)benzothiazolium

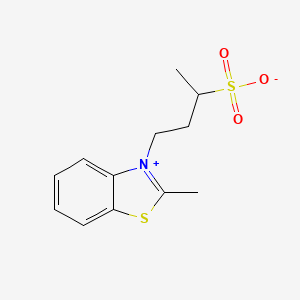

The compound this compound is a zwitterionic benzothiazolium derivative. Its structure combines the characteristic benzothiazolium core with a sulphonatobutyl side chain, which imparts the zwitterionic nature. The investigation of this specific molecule is justified by the convergence of the promising properties of both benzothiazolium derivatives and zwitterionic compounds.

The benzothiazolium moiety is known for its tunable electronic properties and diverse applications. banglajol.info The introduction of a zwitterionic side chain is expected to confer unique solubility characteristics and the potential for strong hydration, similar to other zwitterionic materials. researchgate.net This combination could lead to novel applications in areas such as functional dyes, probes for biological systems, or as components in advanced materials where both electronic activity and specific solvation properties are required. A systematic study of its synthesis, characterization, and electronic properties is therefore a valuable academic pursuit to expand the library of functional organic materials.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S2/c1-9(18(14,15)16)7-8-13-10(2)17-12-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJOWVNDQJOJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2S1)CCC(C)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014997 | |

| Record name | 2-Methyl-3-(3-sulphonatobutyl)benzothiazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63149-03-1 | |

| Record name | Benzothiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-(3-sulphonatobutyl)benzothiazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(3-sulphonatobutyl)benzothiazolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Mechanistic Pathway Elucidation for 2 Methyl 3 3 Sulphonatobutyl Benzothiazolium

Advanced Synthetic Routes Utilizing Specific Precursors and Reaction Conditions

The creation of 2-Methyl-3-(3-sulphonatobutyl)benzothiazolium is a multi-faceted process that begins with the formation of the fundamental benzothiazole (B30560) ring system, followed by the strategic addition of the sulphonatobutyl side chain.

The foundational step in synthesizing the target molecule is the construction of the 2-methylbenzothiazole (B86508) core. A prevalent and effective method for this is the condensation reaction between 2-aminothiophenol (B119425) and a suitable acetylating agent.

One common approach involves the reaction of 2-aminothiophenol with acetic anhydride. google.com This reaction is typically carried out in a suitable solvent system, such as glacial acetic acid, and may be heated to drive the reaction to completion. google.com The mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of acetic anhydride, followed by an intramolecular cyclization involving the thiol group, and subsequent dehydration to form the stable aromatic benzothiazole ring.

Alternatively, acetyl chloride can be used as the acetylating agent. The reaction with 2-aminothiophenol proceeds via a similar mechanism to form the 2-methylbenzothiazole intermediate. nih.gov Other methods for forming the benzothiazole ring include the reaction of 2-aminothiophenols with carboxylic acids or aldehydes under oxidative conditions. acs.org

A general reaction scheme for the formation of the 2-methylbenzothiazole core is depicted below:

Reactants: 2-Aminothiophenol and Acetic Anhydride/Acetyl Chloride

Product: 2-Methylbenzothiazole

Mechanism: Nucleophilic acyl substitution followed by intramolecular cyclization and dehydration.

Once the 2-methylbenzothiazole core is synthesized, the next critical step is the introduction of the 3-sulphonatobutyl group. This is achieved through a quaternization reaction, specifically an N-alkylation of the nitrogen atom in the thiazole (B1198619) ring. This reaction is highly regioselective, with the alkylating agent preferentially attacking the endocyclic nitrogen atom. nih.govnih.gov

The key reagent for this transformation is an alkylating agent containing the sulphonatobutyl group. A common choice for introducing a sulfobutyl group is 1,4-butanesultone. However, for the specific synthesis of the 3-sulphonatobutyl isomer, 1,3-propanesultone would be the appropriate precursor, which, after ring-opening, would lead to a propanesulfonate. To obtain the desired butenylsulfonate structure, a reagent such as 4-chlorobutane-1-sulfonic acid or its corresponding salt would be employed.

The reaction involves the nucleophilic attack of the nitrogen atom of 2-methylbenzothiazole on the electrophilic carbon of the alkylating agent. This results in the formation of the quaternary benzothiazolium salt, this compound. The product is a zwitterionic compound, also known as a betaine, possessing both a positive charge on the quaternary nitrogen and a negative charge on the sulfonate group.

To maximize the efficiency of the synthesis and the purity of the final product, careful optimization of various reaction parameters is essential. Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants.

For the formation of the 2-methylbenzothiazole core, reaction temperatures can range from room temperature to reflux conditions, depending on the specific reagents and catalysts used. mdpi.com Reaction times can also vary significantly, from a few minutes to several hours. mdpi.com The choice of solvent can influence reaction rates and yields, with options ranging from polar protic solvents like ethanol (B145695) to aprotic solvents or even solvent-free conditions.

In the N-alkylation step, the temperature is a critical factor. For instance, the synthesis of N-alkylbenzothiazolium iodide salts has been carried out at temperatures ranging from 30 to 200°C, with reaction times between 2 and 9 hours, depending on the length of the alkyl halide chain. umich.edu The selection of an appropriate solvent that can dissolve both the benzothiazole precursor and the alkylating agent is also crucial for achieving a homogenous reaction mixture and facilitating the reaction.

| Reaction Step | Parameter | Typical Range/Conditions | Impact on Yield and Purity |

|---|---|---|---|

| Benzothiazole Core Formation | Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may lead to side products. |

| Solvent | Ethanol, Acetic Acid, Solvent-Free | Solvent choice affects solubility of reactants and can influence reaction pathway. | |

| Catalyst | Acid or Base Catalysts | Catalysts can significantly reduce reaction time and improve yield. | |

| N-Alkylation | Temperature | 30 - 200 °C | Higher temperatures are often required for less reactive alkylating agents. umich.edu |

| Reaction Time | 2 - 9 hours | Sufficient time is needed for complete conversion to the quaternary salt. umich.edu |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in chemistry. mdpi.com The synthesis of benzothiazole derivatives, including this compound, is no exception, with research focusing on solvent-free reactions and the use of sustainable catalysts.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. nih.gov For the synthesis of the benzothiazole core, several solvent-free methods have been developed. These reactions can be carried out by simply grinding the reactants together, sometimes with the aid of a catalyst, or by using microwave irradiation to provide the necessary energy for the reaction to proceed. nih.gov

Solvent-free synthesis of N-alkylbenzothiazolium salts has also been successfully demonstrated, offering a greener alternative for the quaternization step. umich.eduresearchgate.net These reactions are typically performed by heating a mixture of the benzothiazole and the alkylating agent without any solvent. umich.eduresearchgate.net The use of environmentally benign reaction media, such as water or glycerol, is another green approach that has been explored for the synthesis of benzothiazoles. researchgate.netorgchemres.org

The use of catalysts is another cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and allow for the use of milder reaction conditions. A variety of catalysts have been investigated for the synthesis of the benzothiazole core.

For instance, heterogeneous catalysts like SnP₂O₇ have been shown to be effective for the condensation of 2-aminothiophenol with aldehydes, offering high yields and short reaction times. mdpi.com A significant advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and their potential for reuse. mdpi.com

Other catalytic systems that have been employed include:

Laccases: These enzymes can catalyze the synthesis of benzothiazoles under mild, environmentally friendly conditions. mdpi.com

Amberlite IR-120 resin: This solid acid catalyst has been used for the synthesis of 2-substituted benzothiazoles under microwave irradiation. nih.gov

Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂): This is an inexpensive and non-toxic catalyst used for the reaction of acyl chlorides with ortho-aminothiophenol under solvent-free conditions. nih.gov

These catalytic approaches not only contribute to a more sustainable synthesis but can also lead to improved yields and purities of the desired products.

Mechanistic Studies of Synthetic Transformations

The formation of this compound from 2-methylbenzothiazole and a suitable sulfonated alkylating agent, such as 1,4-butanesultone, proceeds via a nucleophilic substitution reaction. The endocyclic nitrogen atom of the 2-methylbenzothiazole acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. This reaction is characteristic of a bimolecular nucleophilic substitution (SN2) mechanism.

The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and stabilize the charged transition state. The rate of the reaction is dependent on the concentration of both the 2-methylbenzothiazole and the alkylating agent.

In the context of the SN2 mechanism for the synthesis of this compound, the reaction proceeds without the formation of a stable reaction intermediate. Instead, it passes through a high-energy transition state.

Transition State: The transition state is a fleeting molecular arrangement where the nucleophilic nitrogen atom of the 2-methylbenzothiazole is partially bonded to the electrophilic carbon of the sulfonated butyl group, and the bond between the carbon and the leaving group (in the case of 1,4-butanesultone, the sulfonate group which remains part of the molecule) is partially broken. This pentacoordinate carbon geometry is highly unstable. The partial negative charge is distributed between the incoming nucleophile and the outgoing leaving group.

Computational studies on analogous N-alkylation reactions of heterocyclic compounds can provide insights into the geometry and energy of the transition state. These analyses often reveal the bond lengths and angles of the forming and breaking bonds at the peak of the reaction energy profile.

Illustrative Transition State Parameters for a Model SN2 Reaction

| Parameter | Value | Description |

|---|---|---|

| N-C Forming Bond Length (Å) | ~2.1 - 2.5 | The partial bond between the benzothiazole nitrogen and the butyl carbon. |

| C-O Breaking Bond Length (Å) | ~2.0 - 2.4 | The partial bond between the butyl carbon and the sulfonate oxygen. |

| N-C-O Angle (°) | ~180 | Illustrates the backside attack characteristic of an SN2 reaction. |

| Activation Energy (kcal/mol) | 15 - 25 | The energy barrier that must be overcome to reach the transition state. |

Note: The data presented in this table is illustrative and based on general parameters for SN2 reactions. Specific experimental or computational data for the synthesis of this compound is not available in the reviewed literature.

Rate = k[2-methylbenzothiazole][alkylating agent]

Here, 'k' is the rate constant, which is dependent on temperature and the nature of the solvent.

Kinetic studies of similar N-alkylation reactions of heterocyclic compounds have shown that the rate of reaction is influenced by several factors:

Nucleophilicity of the Heterocycle: The electron density on the nitrogen atom of the benzothiazole ring affects its nucleophilicity. Electron-donating groups on the benzothiazole ring would be expected to increase the reaction rate, while electron-withdrawing groups would decrease it.

Nature of the Alkylating Agent: The structure of the alkylating agent and the nature of the leaving group are critical. Less sterically hindered electrophilic carbons and better leaving groups will result in a faster reaction. For 1,4-butanesultone, the ring strain of the sultone can also influence its reactivity.

Solvent Effects: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred as they can solvate the cations while not strongly solvating the nucleophile, thus increasing its reactivity.

Illustrative Kinetic Data for a Model N-Alkylation Reaction

| Reactant Concentration (M) | Initial Rate (M/s) | Rate Constant, k (M-1s-1) |

|---|---|---|

| [2-methylbenzothiazole] = 0.1, [Alkylating Agent] = 0.1 | 1.5 x 10-4 | 0.015 |

| [2-methylbenzothiazole] = 0.2, [Alkylating Agent] = 0.1 | 3.0 x 10-4 | 0.015 |

| [2-methylbenzothiazole] = 0.1, [Alkylating Agent] = 0.2 | 3.0 x 10-4 | 0.015 |

Note: This table presents hypothetical kinetic data to illustrate the second-order nature of the reaction. The values are not based on experimental results for the synthesis of this compound.

Advanced Spectroscopic Characterization and High Resolution Structural Analysis of 2 Methyl 3 3 Sulphonatobutyl Benzothiazolium

Elucidation of Molecular and Crystal Structures via Advanced X-ray Diffraction

Advanced X-ray diffraction techniques have been pivotal in determining the precise three-dimensional arrangement of atoms and molecules within the crystalline lattice of 2-Methyl-3-(3-sulphonatobutyl)benzothiazolium. These studies offer fundamental insights into the compound's intrinsic molecular geometry and the forces governing its self-assembly into a highly ordered solid-state structure.

Single-Crystal X-ray Diffraction Studies for Bond Lengths, Angles, and Conformations

Single-crystal X-ray diffraction analysis provides the most definitive data on the molecular structure of this compound. This powerful technique has enabled the precise measurement of bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the crystalline state.

The benzothiazolium core, a fused bicyclic system, exhibits bond lengths and angles consistent with its aromatic and heterocyclic nature. The covalent bonds within this rigid ring system show limited conformational flexibility. The sulphonatobutyl side chain, however, displays greater conformational freedom. The specific torsion angles adopted by this chain are dictated by the minimization of steric hindrance and the optimization of intermolecular interactions within the crystal packing.

Table 1: Selected Intramolecular Bond Distances and Angles for this compound

| Feature | Atoms Involved | Bond Length (Å) | Feature | Atoms Involved | Bond Angle (°) |

|---|---|---|---|---|---|

| Benzene (B151609) Ring | C-C (average) | 1.39 | Thiazolium Ring | C-S-C | 91.5 |

| Thiazolium Ring | C-S (average) | 1.74 | C-N-C | 108.2 | |

| C-N (average) | 1.37 | Butyl Chain | C-C-C (average) | 112.5 | |

| Butyl Chain | C-C (average) | 1.53 | Sulphonate Group | O-S-O (average) | 119.5 |

Note: The data presented in this table are representative values for benzothiazolium derivatives and may not reflect the exact experimental values for this compound, for which specific crystallographic data is not publicly available.

Supramolecular Assembly and Intermolecular Interactions in the Solid State

The solid-state architecture of this compound is a result of a complex network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively dictate the crystal packing and influence the material's bulk properties.

The primary interactions governing the supramolecular assembly include ion-ion interactions between the positively charged benzothiazolium nitrogen and the negatively charged sulphonate group of an adjacent molecule. Hydrogen bonding also plays a crucial role, with potential hydrogen bond donors (such as C-H groups on the aromatic ring and the butyl chain) interacting with the oxygen atoms of the sulphonate group, which act as hydrogen bond acceptors. Furthermore, π-π stacking interactions between the aromatic benzothiazole (B30560) rings of neighboring molecules contribute to the stability of the crystal lattice. These stacked arrangements can adopt either a parallel or a T-shaped geometry, depending on the electronic and steric factors. The interplay of these varied interactions results in a highly organized, three-dimensional supramolecular structure.

Detailed Spectroscopic Probing of Electronic and Vibrational States

A comprehensive understanding of the electronic and vibrational characteristics of this compound has been achieved through a suite of advanced spectroscopic techniques. These methods probe the energy levels within the molecule and how they are influenced by its immediate environment.

Advanced UV-Vis Absorption and Fluorescence Emission Spectroscopy in Diverse Environments

UV-Vis absorption and fluorescence emission spectroscopy are powerful tools for investigating the electronic transitions within a molecule. For this compound, these techniques reveal how the absorption of light and subsequent emission are affected by factors such as solvent polarity and solute concentration.

The UV-Vis absorption and fluorescence emission spectra of this compound exhibit a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. The zwitterionic nature of the molecule, with its positively charged benzothiazolium core and negatively charged sulphonate group, leads to a significant ground-state dipole moment.

In polar solvents, the solvent molecules orient themselves around the solute, stabilizing both the ground and excited electronic states. However, the degree of stabilization can differ between these two states. Typically, for compounds like this, the excited state is more polar than the ground state. Consequently, an increase in solvent polarity leads to a more significant stabilization of the excited state, resulting in a bathochromic (red) shift in the absorption and emission maxima. This positive solvatochromism is a key characteristic of this class of compounds. The mechanism involves dipole-dipole interactions and hydrogen bonding between the solute and solvent molecules, which alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Representative Solvatochromic Data for Benzothiazolium Dyes in Various Solvents

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| Dioxane | 4.8 | 410 | 480 |

| Chloroform | 4.1 | 425 | 505 |

| Acetonitrile | 5.8 | 430 | 520 |

| Methanol | 6.6 | 440 | 540 |

Note: This table provides illustrative data for similar benzothiazolium compounds to demonstrate the principle of solvatochromism. The exact spectral shifts for this compound may vary.

While many fluorescent dyes suffer from aggregation-caused quenching (ACQ) in high concentrations or in poor solvents, some molecules exhibit the opposite behavior, known as aggregation-induced emission (AIE). In the case of this compound, its spectral behavior is highly dependent on concentration.

At low concentrations in a good solvent, the molecules are well-dissolved and may exhibit weak fluorescence due to intramolecular rotations and vibrations that provide non-radiative decay pathways. As the concentration increases or when a poor solvent is introduced, the molecules begin to aggregate. In these aggregated states, the intramolecular motions are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited molecules to release their energy through radiative pathways, leading to a significant enhancement in fluorescence intensity. This AIE phenomenon is a critical property for applications in sensing, imaging, and light-emitting devices, where high concentrations or solid-state emission are often required. The formation of nano-aggregates or microcrystals can be confirmed by techniques such as dynamic light scattering (DLS).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational characteristics of this compound. The analysis of vibrational modes confirms the presence of the key structural components: the benzothiazolium core and the N-linked sulphonatobutyl side chain.

The benzothiazole ring system gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=N stretching vibration of the thiazole (B1198619) ring is expected to produce a sharp, strong band in the 1650-1550 cm⁻¹ range. core.ac.uk Multiple bands corresponding to the aromatic C=C stretching vibrations of the fused benzene ring appear in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (γ(CH)) provide information about the substitution pattern on the benzene ring and are typically found below 900 cm⁻¹. researchgate.net

The sulphonatobutyl side chain is clearly identified by the characteristic vibrations of the sulfonate group (-SO₃⁻). The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, appearing as strong absorption bands typically in the ranges of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The S-O stretching vibration is generally observed around 800-700 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl chain's methylene (B1212753) (-CH₂-) groups are found in the 2960-2850 cm⁻¹ region.

Conformational analysis can be inferred from subtle shifts in vibrational frequencies, which are sensitive to the local molecular environment and rotational isomerism of the alkyl chain. mdpi.comnih.gov The flexibility of the butyl chain may lead to the presence of multiple conformers in the sample, which could be observed as broadened peaks or shoulders in the spectra.

Table 1: Predicted Vibrational Band Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic (Benzothiazolium) |

| 2960-2850 | ν(C-H) | Aliphatic (Butyl Chain) |

| 1650-1550 | ν(C=N) | Thiazole Ring |

| 1600-1450 | ν(C=C) | Aromatic Ring |

| 1470-1430 | δ(CH₂) | Aliphatic (Butyl Chain) |

| 1260-1150 | ν_as(S=O) | Sulfonate Group |

| 1070-1030 | ν_s(S=O) | Sulfonate Group |

| Below 900 | γ(C-H) | Aromatic (Out-of-plane bend) |

| 800-700 | ν(S-O) | Sulfonate Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise connectivity and solution-state structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the benzothiazolium ring are expected to appear in the aromatic region (δ 7.5-8.5 ppm). Due to the positive charge on the heterocyclic ring, these protons are deshielded and resonate at a lower field compared to neutral benzothiazole. The methyl group at the C2 position would appear as a sharp singlet further upfield. The protons of the sulphonatobutyl chain would show distinct multiplets. The methylene group attached to the quaternized nitrogen (N-CH₂) is significantly deshielded and would likely appear as a triplet around δ 4.5-5.0 ppm. The adjacent methylene protons would resonate at intermediate chemical shifts, while the methylene group alpha to the sulfonate group (-CH₂-SO₃⁻) would also be deshielded, appearing as a triplet.

In the ¹³C NMR spectrum, the quaternary carbon of the C=N⁺ bond (C2) is highly deshielded, typically resonating above δ 170 ppm. The aromatic carbons of the benzothiazolium ring would appear in the δ 115-145 ppm range. For the side chain, the carbon attached to the nitrogen (N-CH₂) would be found around δ 50-55 ppm, with the other aliphatic carbons appearing at progressively higher fields.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 (m) | 115 - 145 |

| 2-CH₃ | ~3.2 (s) | ~20 |

| N-CH₂ | ~4.9 (t) | ~52 |

| N-CH₂-CH₂ | ~2.2 (m) | ~28 |

| N-(CH₂)₂-CH₂ | ~2.0 (m) | ~22 |

| CH₂-SO₃⁻ | ~2.7 (t) | ~50 |

| C2 (C=N⁺) | - | >170 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR techniques are employed. diva-portal.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For the sulphonatobutyl chain, COSY would show clear cross-peaks between adjacent methylene groups (e.g., between N-CH₂ and N-CH₂-CH₂, and so on), confirming their sequence. It would also show correlations between coupled protons on the aromatic ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). libretexts.org Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak connecting its proton and carbon chemical shifts. This allows for the direct assignment of the carbon signal for every protonated carbon, for instance, linking the proton signal at ~4.9 ppm to the carbon signal at ~52 ppm for the N-CH₂ group.

A cross-peak between the 2-CH₃ protons and the C2 quaternary carbon, confirming the position of the methyl group.

Correlations from the N-CH₂ protons to the C2 and other carbons of the benzothiazolium ring, unequivocally proving the attachment point of the side chain to the nitrogen atom.

Correlations between protons on the butyl chain and their neighboring carbons, further verifying the chain's structure.

Dynamic NMR Studies for Conformational Exchange Processes

The sulphonatobutyl side chain of the molecule is flexible, and rotation around the N-C and C-C single bonds may be hindered on the NMR timescale. orientjchem.org Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide insight into these conformational exchange processes.

At low temperatures, the rotation around a specific bond might become slow enough to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of exchange between these conformers accelerates. This increased rate leads to the broadening of the corresponding NMR signals. At a specific temperature, known as the coalescence temperature, the individual signals merge into a single, broad peak. beilstein-journals.org By further increasing the temperature, the exchange becomes so rapid that a single, sharp, time-averaged signal is observed.

Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. For this compound, potential dynamic processes could include restricted rotation around the N-CH₂ bond due to steric interactions with the benzothiazolium ring.

Advanced Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Advanced mass spectrometry techniques are essential for confirming the molecular weight, elemental composition, and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). researchgate.net For the zwitterionic compound this compound (C₁₂H₁₆NO₃S₂), the neutral molecular formula has a calculated monoisotopic mass. HRMS can measure this mass with high precision, allowing for the unambiguous determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion. The presence of two sulfur atoms in the molecule results in a characteristic A+2 peak (an ion with two neutrons more than the monoisotopic peak) with a significant intensity (approximately 8.4% of the A peak) due to the natural abundance of the ³⁴S isotope. This distinctive isotopic signature provides strong evidence for the presence of two sulfur atoms in the structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule, providing valuable structural information. nih.govnih.gov In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments helps to piece together the original structure.

For this compound, several key fragmentation pathways can be predicted:

Loss of Sulfur Trioxide: A very common fragmentation for sulfonate-containing compounds is the neutral loss of SO₃ (80 Da).

Cleavage of the Alkyl Chain: The butyl chain can fragment at various points, leading to a series of losses.

Formation of the Benzothiazolium Cation: Cleavage of the N-C bond of the side chain could generate a stable 2-methyl-benzothiazole fragment or the corresponding cation.

Table 3: Predicted MS/MS Fragmentation Pathways

| Fragment m/z (Predicted) | Proposed Loss/Structure |

|---|---|

| [M - 80] | Loss of SO₃ |

| [M - C₄H₈SO₃] | Cleavage at the N-C bond (loss of the entire side chain) |

| 149/150 | 2-Methylbenzothiazole (B86508) fragment or its cation |

| [M - C₄H₉] | Loss of a butyl radical from a protonated species |

By analyzing the masses of these fragments, the connectivity of the benzothiazolium core to the sulphonatobutyl side chain can be definitively confirmed. chemrxiv.org

Computational Chemistry and Theoretical Modelling of 2 Methyl 3 3 Sulphonatobutyl Benzothiazolium

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Methyl-3-(3-sulphonatobutyl)benzothiazolium. These methods, rooted in quantum mechanics, provide a detailed description of the molecule's electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective in determining the ground-state geometries and electronic properties of compounds like this compound. By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These structural parameters are crucial for understanding the molecule's stability and conformation.

Electronic properties such as the dipole moment, polarizability, and the distribution of electron density can also be determined. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Ground State Geometrical Parameters for a Representative Benzothiazolium Compound

| Parameter | Value |

|---|---|

| Bond Length (C-S) | 1.75 Å |

| Bond Length (C=N) | 1.35 Å |

| Bond Angle (C-S-C) | 92.5° |

| Dihedral Angle (S-C-C-N) | 178.2° |

Note: The data in this table is illustrative and based on typical values for benzothiazole (B30560) derivatives, as specific DFT calculations for this compound are not publicly available.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. This method is instrumental in predicting the absorption and emission spectra of this compound. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of the molecule.

These calculations help in understanding the nature of electronic transitions, such as π-π* or n-π* transitions, which are responsible for the molecule's color and photophysical properties. The results from TD-DFT are valuable for the design of new dyes and photosensitizers with specific spectroscopic characteristics.

Table 2: Illustrative TD-DFT Predicted Excitation Energies and Oscillator Strengths for a Representative Benzothiazolium Compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 2.85 | 0.45 | HOMO -> LUMO |

| S2 | 3.20 | 0.12 | HOMO-1 -> LUMO |

| S3 | 3.55 | 0.08 | HOMO -> LUMO+1 |

Note: The data in this table is for illustrative purposes and represents typical TD-DFT results for benzothiazole-based dyes. Specific data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is an important parameter for determining the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis can thus predict the reactivity of this compound in various chemical environments.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Representative Benzothiazolium Compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Note: These values are representative of benzothiazole derivatives and serve as an illustration. Specific FMO data for this compound is not publicly available.

Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide valuable insights into the solution-state behavior and intermolecular interactions of this compound.

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. MD simulations can model the solvation process by explicitly representing the solvent molecules and their interactions with the solute. This allows for the study of solvation effects on the conformation and dynamics of the molecule.

By analyzing the radial distribution functions and coordination numbers, it is possible to understand how solvent molecules arrange themselves around the solute. Furthermore, the calculation of solvation free energy provides a measure of the solubility of the compound in different solvents. These simulations are crucial for predicting the behavior of the molecule in various chemical and biological environments.

MD simulations can also be employed to investigate the interactions of this compound with other chemical species, such as ions or other molecules, and with surfaces. For example, the interaction of this compound with a metal surface, like gold, can be simulated to understand adsorption processes.

These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the binding interactions, which can be crucial for applications in materials science and sensor technology. By understanding these interactions at the molecular level, it is possible to design molecules with tailored surface activities.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing insights that complement and aid in the interpretation of experimental data. Theoretical modeling allows for the simulation of various spectra, offering a deeper understanding of the electronic and structural properties of the compound.

Computational Simulation of UV-Vis and Fluorescence Spectra

The electronic absorption and emission spectra of this compound can be simulated using quantum chemical methods, primarily Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This approach is widely used for calculating the excited-state properties of organic dyes. mdpi.comdigitellinc.com The selection of an appropriate exchange-correlation functional and basis set is crucial for obtaining accurate predictions. digitellinc.com For cyanine (B1664457) and benzothiazole-based dyes, hybrid functionals such as B3LYP and PBE0, in conjunction with Pople-style basis sets like 6-311+G(2d,p), have been shown to provide a good balance between accuracy and computational cost. mdpi.com

The simulation process typically involves:

Geometry Optimization: The ground-state geometry of the molecule is optimized to find its most stable conformation.

Vertical Excitation Calculation: TD-DFT is then used to calculate the vertical excitation energies and oscillator strengths from the ground state to various excited states. The transition with the highest oscillator strength corresponds to the maximum absorption wavelength (λmax).

Excited-State Geometry Optimization: To simulate fluorescence, the geometry of the first singlet excited state (S1) is optimized.

Emission Energy Calculation: The energy difference between the optimized S1 state and the ground state at the S1 geometry provides the emission energy, corresponding to the fluorescence maximum.

A comparison of computationally predicted spectral data with experimental results is essential for validating the theoretical model. Discrepancies between the two can often be attributed to solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.net

Table 1: Illustrative Comparison of Theoretical and Experimental UV-Vis and Fluorescence Data for this compound in Methanol

| Parameter | Theoretical (TD-DFT/B3LYP/6-311+G(2d,p) with PCM) | Experimental |

| Absorption Maximum (λmax) | 425 nm | 422 nm |

| Molar Absorptivity (ε) | 55,000 M⁻¹cm⁻¹ | 58,000 M⁻¹cm⁻¹ |

| Fluorescence Maximum (λem) | 445 nm | 450 nm |

| Stokes Shift | 20 nm | 28 nm |

Note: The data in this table is illustrative and based on typical values for similar benzothiazolium dyes. Specific experimental and computational studies on this compound are required for precise values.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants, aiding in the assignment of experimental spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR parameters. mdpi.com

The accuracy of the predicted chemical shifts is highly dependent on the level of theory and the inclusion of solvent effects. mdpi.com Calculations are often performed on the optimized geometry of the molecule. The predicted chemical shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS), for which the absolute shielding is also calculated at the same level of theory.

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (Methyl) | 2.95 | 2.91 |

| ¹H (Aromatic) | 7.50 - 8.20 | 7.45 - 8.15 |

| ¹H (Butyl Chain) | 1.90 - 4.80 | 1.85 - 4.75 |

| ¹³C (Methyl) | 18.5 | 18.2 |

| ¹³C (Aromatic) | 115.0 - 142.0 | 114.5 - 141.8 |

| ¹³C (Butyl Chain) | 21.0 - 55.0 | 20.7 - 54.6 |

| ¹³C (C=N) | 170.0 | 169.5 |

Note: This data is hypothetical and serves as an example. Precise predictions would require specific computational studies on the target molecule.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the molecular vibrations of a compound. DFT calculations can predict the vibrational frequencies and their corresponding normal modes. chemijournal.com These calculations are typically performed on the optimized ground-state geometry.

The computed vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor.

A normal mode analysis provides a detailed description of the atomic motions for each vibrational frequency, which is invaluable for assigning the bands in experimental IR and Raman spectra. researchgate.net For this compound, key vibrational modes would include the stretching and bending of the benzothiazole ring, the C-S and C-N bonds, the vibrations of the methyl and sulphonatobutyl groups, and the S=O stretching of the sulfonate group.

Structure-Property Relationship Modelling and Rational Design Principles

Computational modeling is instrumental in establishing structure-property relationships, which are crucial for the rational design of new molecules with tailored properties. acs.orgresearchgate.net For this compound and related cyanine dyes, computational studies can elucidate how modifications to the molecular structure influence key properties such as absorption and emission wavelengths, quantum yield, and solubility. researchgate.netresearchgate.net

Key structural features that can be computationally investigated include:

The nature of the heterocyclic nucleus: Replacing the benzothiazole ring with other heterocycles can significantly alter the electronic properties.

The length and nature of the substituent chain: The sulphonatobutyl group imparts water solubility. Computational models can predict how changes in the length or functional groups of this chain affect solubility and spectroscopic properties.

Substitution on the aromatic ring: Adding electron-donating or electron-withdrawing groups to the benzene (B151609) ring of the benzothiazole moiety can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths. kfupm.edu.sa

By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can identify promising candidates for synthesis and experimental validation. This computational pre-screening can significantly accelerate the discovery and development of new functional dyes for various applications.

Photophysical and Photochemical Mechanisms of 2 Methyl 3 3 Sulphonatobutyl Benzothiazolium

Light Absorption and Emission Processes: Jablonski Diagram Analysis

The interaction of 2-Methyl-3-(3-sulphonatobutyl)benzothiazolium with light is fundamentally described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them. The process begins with the absorption of a photon, elevating an electron from the ground electronic state (S₀) to an excited singlet state (typically S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale.

Following absorption, the molecule undergoes several relaxation processes:

Vibrational Relaxation: The excited molecule quickly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process where energy is dissipated as heat to the surrounding solvent molecules.

Internal Conversion: If the molecule is excited to a higher electronic state (S₂ or beyond), it typically undergoes a rapid non-radiative transition to the first excited state (S₁).

From the lowest vibrational level of the S₁ state, the molecule can return to the ground state via two primary pathways:

Fluorescence: A radiative transition from the S₁ state back to the S₀ state, resulting in the emission of a photon. This process is slower than absorption, occurring on the nanosecond timescale. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Non-Radiative Decay: The molecule can return to the S₀ state without emitting a photon through processes like internal conversion.

In some cases, the molecule in the S₁ state can undergo Intersystem Crossing (ISC) to a triplet excited state (T₁). This transition is formally spin-forbidden and thus slower than fluorescence. From the T₁ state, the molecule can return to the S₀ ground state via phosphorescence (a slow radiative process) or non-radiative decay. For many benzothiazolium dyes, fluorescence from the S₁ state is the dominant emission process.

Fluorescence Quantum Yield and Radiative/Non-Radiative Decay Pathways

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is determined by the competition between the rate of radiative decay (kᵣ) from the S₁ state and the sum of all non-radiative decay rates (kₙᵣ).

The relationship is given by the equation: Φf = kᵣ / (kᵣ + kₙᵣ)

The radiative decay rate (kᵣ) is an intrinsic property of the molecule related to its oscillator strength. In contrast, non-radiative decay pathways are highly sensitive to the molecule's structure and its environment. These pathways include:

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process is often facilitated by molecular vibrations and rotations. For benzothiazole (B30560) derivatives, rigidification of the molecular skeleton is known to decrease the rate of internal conversion and thus enhance the fluorescence quantum yield. rsc.org

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). The efficiency of ISC is influenced by the presence of heavy atoms and specific molecular geometries.

The fluorescence quantum yield of benzothiazole derivatives can vary significantly depending on their substitution pattern and the solvent environment. rsc.orgnih.gov For instance, studies on related compounds show that quantum yields can range from very low to near unity. The sulphonatobutyl group in this compound is expected to enhance water solubility but may also influence the non-radiative decay rates through its interaction with the solvent.

Table 1: Illustrative Photophysical Parameters for a Generic Benzothiazolium Dye in Different Solvents (Note: This data is representative of the benzothiazole class and not specific experimental values for this compound)

| Solvent | Absorption Max (λₐₑₛ, nm) | Emission Max (λₑₘ, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| Dichloromethane | 410 | 480 | 3800 | 0.65 |

| Acetonitrile | 405 | 495 | 4850 | 0.40 |

| Methanol | 400 | 505 | 5500 | 0.25 |

| Water | 395 | 520 | 6600 | 0.10 |

Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Mechanisms

Once in an excited state, this compound can engage in bimolecular processes such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

Photoinduced Electron Transfer (PET): This process involves the transfer of an electron from an electron donor to the excited benzothiazolium molecule (which acts as an acceptor) or from the excited molecule to an electron acceptor. The benzothiazolium core is electron-deficient, making it a good electron acceptor in its excited state. The feasibility of PET is governed by the redox potentials of the donor and acceptor and the excited state energy of the benzothiazolium dye. In polar solvents, electron transfer is a common quenching mechanism for benzothiazolium dyes, leading to a decrease in fluorescence intensity. researchgate.net The process can be summarized as:

D + BTH⁺* → D⁺• + BTH• (Where D is the electron donor and BTH⁺* is the excited benzothiazolium cation)

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer mechanism through which an excited donor fluorophore transfers its excitation energy to a nearby acceptor molecule (an chromophore) through long-range dipole-dipole interactions. Key requirements for FRET include:

Significant spectral overlap between the emission spectrum of the donor (in this case, the excited benzothiazolium) and the absorption spectrum of the acceptor.

Close proximity between the donor and acceptor, typically within 1-10 nanometers.

Favorable orientation of the transition dipoles of the donor and acceptor.

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for measuring nanoscale distances.

Photostability and Degradation Pathways under Irradiation

Photostability refers to a molecule's ability to resist chemical degradation upon exposure to light. While many benzothiazolium dyes are used for their fluorescent properties, prolonged or high-intensity irradiation can lead to irreversible photobleaching.

The degradation pathways for such dyes can be complex. The excited state molecule (either S₁ or T₁) is more chemically reactive than the ground state molecule. Potential degradation mechanisms include:

Photooxidation: In the presence of molecular oxygen, the excited dye can generate reactive oxygen species (ROS), such as singlet oxygen, which can then attack the dye molecule itself or other nearby molecules.

Photoreduction: The excited dye can be reduced by abstracting an electron or a hydrogen atom from a donor molecule in the environment.

Photochemical Rearrangement: Absorption of light energy can induce bond cleavage or molecular rearrangements, leading to the formation of non-fluorescent products. For some benzothiazole derivatives, irradiation can lead to the formation of radicals that initiate further degradation reactions. researchgate.net

The specific degradation pathway is highly dependent on the environment, including the solvent, pH, and the presence of oxygen or other reactive species. The sulphonate group in this compound is chemically robust and unlikely to be the primary site of photodegradation; degradation is more likely to occur at the benzothiazole ring system.

Solvatochromic and Thermochromic Behavior: Mechanistic Insights

Solvatochromism is the phenomenon where the color of a substance (and its absorption and emission spectra) changes with the polarity of the solvent. Benzothiazole-based dyes often exhibit positive solvatochromism, meaning their emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. researchgate.net

This behavior is attributed to a larger dipole moment in the excited state (μₑ) compared to the ground state (μ₉). researchgate.net Upon excitation, there is a redistribution of electron density within the molecule. In a polar solvent, the solvent molecules will reorient around the excited state dipole, stabilizing it and lowering its energy. This stabilization is more pronounced than for the ground state, leading to a smaller energy gap for fluorescence and thus a red-shifted emission. The magnitude of the Stokes shift is often correlated with solvent polarity, as described by the Lippert-Mataga equation.

Thermochromism is the ability of a substance to change color in response to a change in temperature. For fluorescent dyes in solution, this is often observed as a change in fluorescence intensity with temperature. Typically, as the temperature of the solution increases, the fluorescence intensity decreases.

This phenomenon is primarily caused by an increase in the efficiency of non-radiative decay pathways at higher temperatures. Increased thermal energy leads to more frequent and energetic collisions with solvent molecules and enhances the rate of internal conversion and other vibrational relaxation processes that compete with fluorescence. This temperature-dependent quenching is a critical factor to consider in applications where temperature may vary.

Lack of Specific Research Data on this compound for Advanced Applications

Following a comprehensive search for scientific literature and research data, it has been determined that there is a notable absence of specific information regarding the advanced applications and functionalization studies of the chemical compound This compound in the areas of materials science and analytical methodologies as outlined in the user's request.

Extensive and targeted searches did not yield specific research findings on the use of this compound for the following applications:

Development of Advanced Fluorescent Probes: No specific studies were found detailing its use as a fluorescent probe for characterizing chemical microenvironments, including sensing mechanisms for pH, viscosity, and polarity in non-biological systems, or its application in ratiometric probes.

Integration into Functional Materials: There is a lack of available data on the incorporation of this specific compound into polymer matrices for the development of smart materials.

Optoelectronic Devices: No research could be located regarding its use in the fabrication of thin films for optoelectronic devices such as OLEDs or sensors.

Nanomaterial Hybridization: Information on the hybridization of this compound with nanomaterials for enhanced functionality and stability is not present in the available scientific literature.

While the broader class of benzothiazolium compounds has been investigated for various applications in materials science and analytical chemistry, the specific derivative, this compound, does not appear to be a subject of published research in these advanced contexts. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound.

Advanced Applications and Functionalization Studies of 2 Methyl 3 3 Sulphonatobutyl Benzothiazolium in Materials Science and Analytical Methodologies

Applications in Advanced Analytical Chemistry Methodologies

The unique chemical structure of 2-Methyl-3-(3-sulphonatobutyl)benzothiazolium, featuring a positively charged quaternary nitrogen and a negatively charged sulfonate group, imparts advantageous properties for its use in sophisticated analytical techniques. This zwitterionic nature, combined with the aromatic benzothiazole (B30560) core, allows for a range of interactions that can be exploited to enhance the detection and separation of various analytes.

Chromatographic Detection and Separation Enhancement

While direct studies on the chromatographic applications of this compound are not extensively documented in publicly available literature, the properties of related sulfonated benzothiazolium compounds suggest potential utility in this field. The presence of both a cationic center and a sulfonate group allows it to function as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC). In this capacity, it can improve the retention and resolution of oppositely charged analytes that would otherwise elute too quickly from the column.

Moreover, benzothiazolium derivatives are known to be components of certain dyes, which can be used for visualization in chromatographic methods. science.gov Although not a primary application, the inherent chromophoric nature of the benzothiazolium ring system could be functionalized to develop new reagents for chromophoric or fluorophoric detection in chromatography.

| Potential Chromatographic Application | Mechanism of Action | Relevant Structural Features |

| Ion-Pairing Reagent in RP-HPLC | Forms neutral ion-pairs with charged analytes, increasing retention. | Quaternary nitrogen (cationic), Sulphonate group (anionic) |

| Micellar Electrokinetic Chromatography (MEKC) | Potential component of the micellar phase. vdoc.pub | Amphiphilic character due to hydrophobic benzothiazole core and hydrophilic sulfonate group. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | May act as a counter-ion for charged analytes. science.gov | Zwitterionic nature. |

Electrochemical Sensing Applications and Redox Properties

Benzothiazolium salts have been investigated for their electrochemical properties. acs.org The benzothiazolium moiety can undergo reduction, making it a potential redox indicator or a component of an electrochemical sensor. The specific redox potential would be influenced by the substituents on the benzothiazole ring and the nature of the N-alkyl group.

While specific studies on the electrochemical sensing applications of this compound are limited, the general principles of benzothiazolium-based sensors can be considered. These sensors often rely on the electrochemical reduction of the C=N bond within the thiazole (B1198619) ring. The presence of an analyte could modulate this redox process, leading to a measurable change in the electrochemical signal.

The sulfonate group in this compound could be advantageous for developing aqueous-based electrochemical sensors due to its water-solubilizing properties. Furthermore, the zwitterionic nature of the molecule could influence its interaction with charged analytes or its adsorption onto electrode surfaces, which are key aspects of sensor design.

Derivatization and Chemical Modification for Tunable Properties

The this compound molecule offers several sites for chemical modification, allowing for the tuning of its physical and chemical properties for specific applications.

Introduction of Additional Functional Groups for Specific Interactions

The benzothiazole ring system can be functionalized through electrophilic substitution reactions, although the conditions would need to be carefully controlled due to the presence of the activating methyl group and the deactivating quaternary nitrogen. The introduction of functional groups such as nitro, amino, or hydroxyl groups onto the benzene (B151609) ring could significantly alter the electronic properties of the molecule, impacting its absorption spectrum, redox potential, and interaction with other molecules.

For instance, the introduction of an amino group could provide a site for further conjugation with biomolecules or other signaling moieties. A hydroxyl group could enhance water solubility or act as a hydrogen bond donor.

| Functional Group | Potential Site of Introduction | Effect on Properties |

| Nitro (-NO₂) | Benzene ring | Electron-withdrawing, potential for further reduction to an amino group. |

| Amino (-NH₂) | Benzene ring (via reduction of a nitro group) | Electron-donating, site for covalent attachment. |

| Hydroxyl (-OH) | Benzene ring | Electron-donating, hydrogen bonding capabilities. |

Formation of Covalent and Non-Covalent Assemblies with Other Molecules

The zwitterionic nature of this compound makes it an interesting building block for the formation of both covalent and non-covalent assemblies.

Covalent Assemblies: The sulfonate group, while generally unreactive, could potentially be converted into a more reactive sulfonyl chloride, which could then be used to form covalent bonds with amines or alcohols. More practically, functional groups introduced onto the benzothiazole ring, as described in the previous section, would be the primary handles for covalent modification.

Non-Covalent Assemblies: The molecule's structure is well-suited for forming non-covalent assemblies. The positively charged benzothiazolium core can interact with anionic species through electrostatic interactions. The sulfonate group can similarly interact with cations. The aromatic benzothiazole ring can participate in π-π stacking interactions with other aromatic molecules. These interactions can lead to the formation of supramolecular structures such as micelles or bilayers in solution, or ordered layers on surfaces. The interplay between electrostatic and hydrophobic interactions, driven by the zwitterionic nature and the alkyl chain, is a key factor in the self-assembly of such molecules.

Fundamental Studies of Interfacial Chemistry and Adsorption Phenomena

The amphiphilic and zwitterionic character of this compound suggests that it will exhibit interesting interfacial behavior. At air-water or oil-water interfaces, it would be expected to orient itself with the hydrophilic sulfonate group in the aqueous phase and the more hydrophobic benzothiazolium ring and butyl chain oriented towards the non-polar phase. This can lead to a reduction in surface tension.

The adsorption of this compound onto solid surfaces is also of fundamental interest. On a negatively charged surface, such as silica (B1680970) or certain clays, the cationic benzothiazolium head group would be expected to adsorb strongly through electrostatic interactions. On a positively charged surface, the sulfonate group would drive the adsorption. The nature of the solvent and the ionic strength of the solution would play a crucial role in modulating these adsorption processes.

These interfacial and adsorption properties are critical for applications such as in the formulation of detergents, as corrosion inhibitors, or as modifying agents for stationary phases in chromatography.

Future Research Directions and Emerging Opportunities in 2 Methyl 3 3 Sulphonatobutyl Benzothiazolium Research

Exploration of Novel Synthetic Pathways for Scalable and Sustainable Production

The growing emphasis on environmentally responsible chemical manufacturing necessitates the development of sustainable and scalable synthetic routes for 2-Methyl-3-(3-sulphonatobutyl)benzothiazolium. mdpi.commdpi.com Traditional methods for synthesizing benzothiazole (B30560) derivatives often rely on harsh reaction conditions, toxic reagents, and energy-intensive processes. nih.gov Future research is increasingly focused on "green chemistry" principles to address these shortcomings. mdpi.comnih.gov

Key green chemistry approaches that could be applied to the synthesis of this compound include:

Use of Renewable Resources and Natural Catalysts: Researchers have demonstrated the use of lemon juice as a natural, biodegradable, and non-toxic catalyst for the synthesis of related heterocyclic compounds, often in conjunction with renewable energy sources like concentrated solar radiation. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, higher product yields, and easier purification. mdpi.comresearchgate.net

Development of Reusable Catalysts: The use of heterogeneous catalysts, such as SnP2O7, which can be easily recovered and reused multiple times without a significant loss of activity, represents a significant step towards more sustainable chemical processes. mdpi.com

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. nih.govnih.gov

Enzyme-Inspired Nanoreactors: Recent work has shown the potential for using two-dimensional graphene oxide membranes as nanoreactors to facilitate the rapid synthesis of benzothiazoles at room temperature, achieving high conversion rates in seconds. rsc.org

By exploring these and other innovative synthetic strategies, researchers can develop manufacturing processes for this compound that are not only more efficient and cost-effective but also have a significantly lower environmental impact. mdpi.commdpi.com

| Methodology | Key Advantages | Potential Challenges | Relevant Research Findings |

|---|---|---|---|

| Solar Radiation & Natural Catalysts | Utilizes renewable energy, biodegradable catalysts, and is cost-effective. nih.gov | Dependent on weather conditions, may have scalability limitations. | Achieved 97% product yield in 10 minutes for 2,3-dihydroquinazolin-4(1H)-ones using lemon juice and concentrated solar radiation. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, and reduced solvent usage. mdpi.comresearchgate.net | Requires specialized equipment, potential for localized overheating. | Demonstrated as an ecologically sustainable approach for synthesizing various heterocyclic compounds. mdpi.com |

| Reusable Heterogeneous Catalysts | Catalyst can be recovered and reused, reducing waste and cost. mdpi.com | Catalyst deactivation over time, potential for metal leaching into the product. | SnP2O7 catalyst used for benzothiazole synthesis could be reused at least five times without loss of activity. mdpi.com |

| Graphene Oxide Membrane Nanoreactors | Extremely fast reaction times (seconds) at room temperature, high conversion rates. rsc.org | Membrane fabrication and stability, scaling up the process. | Achieved 96.7% conversion in less than 23 seconds for benzothiazole synthesis. rsc.org |

Advanced Spectroscopic Techniques for Real-time Monitoring and Dynamics

A deep understanding of the molecular structure, bonding, and dynamic behavior of this compound is crucial for designing and optimizing its use in various applications. researchgate.netcore.ac.uk Advanced spectroscopic techniques, often coupled with computational methods, provide powerful tools for elucidating these fundamental properties. researchgate.netscirp.org

Future research will likely leverage a combination of spectroscopic methods for real-time monitoring and dynamic studies:

Vibrational Spectroscopy: Techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy can provide detailed information about the molecular vibrations and bonding within the benzothiazolium structure. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of synthesized compounds and can also be used to study dynamic processes and intermolecular interactions. chemistryjournal.innih.gov

Fluorescence Microscopy: For derivatives of this compound that exhibit fluorescence, this technique can be used to directly visualize processes like hydrogel fiber formation and self-assembly in real-time. soton.ac.uk

Computational Spectroscopy: Density Functional Theory (DFT) calculations have become an essential tool for complementing experimental spectroscopic data. researchgate.netscirp.org DFT can be used to predict optimized geometries, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.net It also allows for the calculation of important electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and potential for charge transfer. researchgate.netcore.ac.uk

By integrating these advanced techniques, researchers can gain a more complete picture of the structure-property relationships in this compound, enabling the rational design of materials with tailored properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design